(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride
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Overview
Description
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyldiphenylsilyl group, a phenylbutenyl chain, and an amine hydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors One common synthetic route includes the protection of a hydroxyl group with a tert-butyldiphenylsilyl (TBDPS) group, followed by the formation of the phenylbutenyl chain through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce amine or hydrocarbon derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions, protein binding, and cellular signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine: The free base form without the hydrochloride moiety.
1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbutane: A structurally similar compound with a saturated butane chain.
Uniqueness
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the tert-butyldiphenylsilyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds.
Properties
Molecular Formula |
C26H32ClNOSi |
---|---|
Molecular Weight |
438.1 g/mol |
IUPAC Name |
(2S)-1-[tert-butyl(diphenyl)silyl]oxy-2-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C26H31NOSi.ClH/c1-5-26(27,22-15-9-6-10-16-22)21-28-29(25(2,3)4,23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h5-20H,1,21,27H2,2-4H3;1H/t26-;/m1./s1 |
InChI Key |
CBSIVKFDVGGIJK-UFTMZEDQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@](C=C)(C3=CC=CC=C3)N.Cl |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)(C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
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